

An In-depth Technical Guide to the Chemical Structure and Activity of Galunisertib

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Compound of Interest

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Introduction

Galunisertib, also known as LY2157299, is a potent and selective small molecule inhibitor of the Transforming Growth Factor-Beta (TGF- β) receptor I (TGF- β RI) kinase.^{[1][2][3]} Dysregulation of the TGF- β signaling pathway is implicated in the pathology of numerous diseases, including cancer, where it can promote tumor growth, metastasis, and immune evasion.^{[1][3]} Galunisertib's ability to specifically block this pathway has made it a subject of significant interest in oncological research. This guide provides a detailed overview of the chemical structure, physicochemical properties, and mechanism of action of Galunisertib, along with a representative experimental protocol for assessing its biological activity.

Chemical and Physicochemical Properties

Galunisertib is a dihydropyrrolopyrazole derivative with the IUPAC name 4-[2-(6-methyl-2-pyridinyl)-5,6-dihydro-4H-pyrrolo[1,2-b]pyrazol-3-yl]quinoline-6-carboxamide.^[4] Its chemical structure is presented below:

Figure 1: 2D Chemical Structure of Galunisertib

 Chemical structure of Galunisertib

A summary of the key chemical and physicochemical properties of Galunisertib is provided in Table 1.

Table 1: Physicochemical and Pharmacological Properties of Galunisertib

Property	Value	Reference
Molecular Formula	C ₂₂ H ₁₉ N ₅ O	[5][6]
Molecular Weight	369.43 g/mol	[7]
IUPAC Name	4-[2-(6-methyl-2-pyridinyl)-5,6-dihydro-4H-pyrrolo[1,2-b]pyrazol-3-yl]quinoline-6-carboxamide	[4]
CAS Number	700874-72-2	[5]
Appearance	White to yellow solid	[6]
Solubility	Soluble in DMSO (up to 25 mg/mL)	[5]
XLogP3	2.4	[8]
Hydrogen Bond Donor Count	1	[8]
Hydrogen Bond Acceptor Count	4	[8]
IC ₅₀ for TGF-βRI (ALK5)	56 nM	[2][9]
IC ₅₀ for ALK4	77.7 nM	
IC ₅₀ for TGF-βRII	0.208 μM	[10]

Mechanism of Action: Inhibition of the TGF-β Signaling Pathway

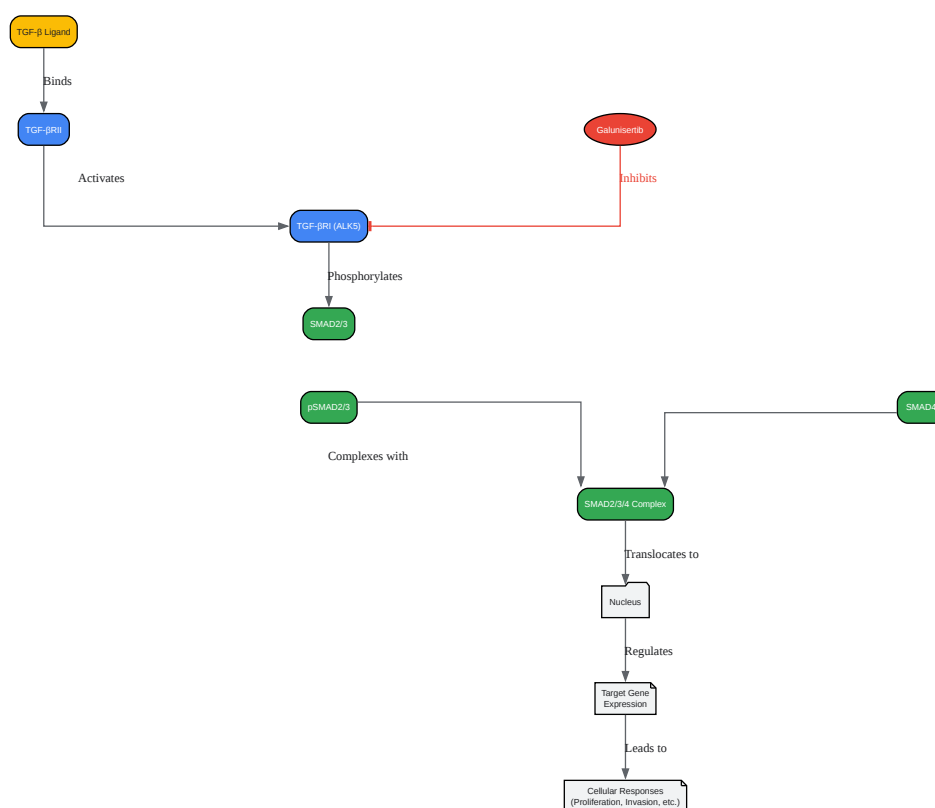
Galunisertib exerts its biological effects by inhibiting the kinase activity of TGF-βRI, also known as Activin Receptor-Like Kinase 5 (ALK5).^{[2][11]} The canonical TGF-β signaling pathway is initiated by the binding of a TGF-β ligand to the TGF-β type II receptor (TGF-βRII), a constitutively active kinase. This binding recruits and activates the TGF-β type I receptor (TGF-

β RI), which in turn phosphorylates downstream signaling molecules, primarily SMAD2 and SMAD3.[2][5]

Once phosphorylated, SMAD2 and SMAD3 form a complex with SMAD4. This complex then translocates to the nucleus, where it acts as a transcription factor, regulating the expression of target genes involved in cell proliferation, differentiation, apoptosis, and invasion.[2][5]

Galunisertib binds to the ATP-binding site of the TGF- β RI kinase domain, preventing the phosphorylation of SMAD2 and SMAD3, thereby blocking the entire downstream signaling cascade.[1]

The following diagram illustrates the TGF- β signaling pathway and the point of inhibition by Galunisertib.



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Caption: TGF- β signaling pathway and inhibition by Galunisertib.

Experimental Protocols

The biological activity of Galunisertib is commonly assessed by its ability to inhibit TGF- β -induced SMAD2 phosphorylation in cancer cell lines.

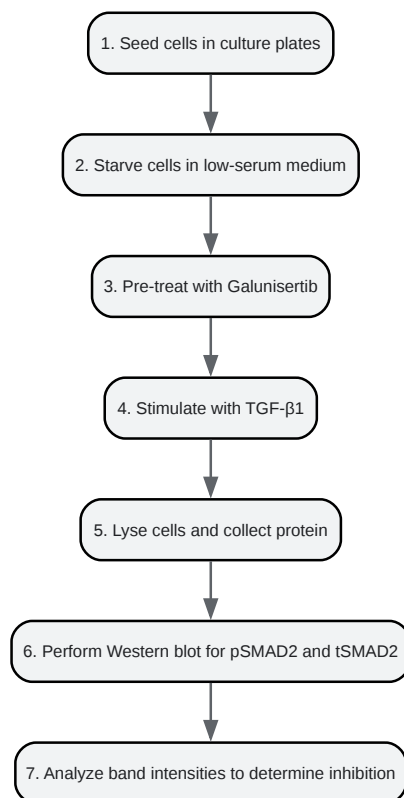
In Vitro SMAD2 Phosphorylation Assay

This protocol describes a method to determine the in vitro potency of Galunisertib by measuring the inhibition of TGF- β 1-induced SMAD2 phosphorylation in a cancer cell line (e.g., 4T1-LP or EMT6-LM2).[6]

Materials:

- Cancer cell line (e.g., 4T1-LP, EMT6-LM2)
- Cell culture medium (e.g., DMEM, RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics
- Recombinant human TGF- β 1
- Galunisertib
- Phosphate-buffered saline (PBS)
- Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
- Primary antibodies: anti-phospho-SMAD2 (pSMAD2) and anti-total-SMAD2 (tSMAD2)
- Secondary antibody (HRP-conjugated)
- Chemiluminescent substrate
- Western blot equipment and reagents

Workflow Diagram:



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Caption: Workflow for in vitro SMAD2 phosphorylation assay.

Procedure:

- **Cell Culture:** Seed the chosen cancer cell line into 6-well plates at an appropriate density and allow them to adhere overnight.
- **Serum Starvation:** The following day, replace the growth medium with a low-serum (e.g., 0.5% FBS) medium and incubate for 12-24 hours. This step reduces basal signaling activity.
- **Galunisertib Treatment:** Prepare a serial dilution of Galunisertib in low-serum medium. Remove the starvation medium and add the Galunisertib solutions to the cells. Include a vehicle control (e.g., DMSO). Incubate for 1-2 hours.

- **TGF- β 1 Stimulation:** Add TGF- β 1 to each well (final concentration typically 1-5 ng/mL), except for the negative control wells. Incubate for 30-60 minutes.
- **Cell Lysis:** Aspirate the medium and wash the cells with ice-cold PBS. Add ice-cold lysis buffer to each well, scrape the cells, and collect the lysates.
- **Protein Quantification:** Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA assay).
- **Western Blotting:**
 - Separate equal amounts of protein from each sample by SDS-PAGE.
 - Transfer the proteins to a PVDF or nitrocellulose membrane.
 - Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST) for 1 hour at room temperature.
 - Incubate the membrane with the primary antibody against pSMAD2 overnight at 4°C.
 - Wash the membrane and then incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
 - Detect the signal using a chemiluminescent substrate and an imaging system.
 - Strip the membrane and re-probe with the primary antibody against tSMAD2 to serve as a loading control.
- **Data Analysis:** Quantify the band intensities for pSMAD2 and tSMAD2. Normalize the pSMAD2 signal to the tSMAD2 signal for each sample. Calculate the percentage of inhibition of pSMAD2 for each Galunisertib concentration relative to the TGF- β 1-stimulated vehicle control. Plot the percentage of inhibition against the Galunisertib concentration to determine the IC₅₀ value.

Conclusion

Galunisertib is a well-characterized inhibitor of the TGF- β signaling pathway with a clear mechanism of action. Its chemical structure and physicochemical properties are well-defined,

and its biological activity can be reliably assessed using in vitro assays such as the SMAD2 phosphorylation assay. This technical guide provides a foundational understanding of Galunisertib for researchers and professionals in the field of drug development.

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